4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline 4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 920520-31-6
VCID: VC16940659
InChI: InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-7-8(5-6-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2
SMILES:
Molecular Formula: C14H9F3N2OS
Molecular Weight: 310.30 g/mol

4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline

CAS No.: 920520-31-6

Cat. No.: VC16940659

Molecular Formula: C14H9F3N2OS

Molecular Weight: 310.30 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline - 920520-31-6

Specification

CAS No. 920520-31-6
Molecular Formula C14H9F3N2OS
Molecular Weight 310.30 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-7-8(5-6-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2
Standard InChI Key ROUZEIBKLXOKPP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)OC(F)(F)F

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound consists of two primary components:

  • Benzothiazole moiety: A bicyclic structure comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).

  • Aniline derivative: A benzene ring substituted with an amino group (-NH₂) at position 4 and a trifluoromethoxy group (-OCF₃) at position 2.

The integration of these groups confers unique electronic and steric properties. The trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the compound’s metabolic stability and lipophilicity, while the benzothiazole core contributes to π-π stacking interactions and hydrogen-bonding capabilities .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline-
Molecular FormulaC₁₄H₁₀F₃N₂OS
Molecular Weight342.3 g/mol
Density (Predicted)~1.35 g/cm³
Boiling Point (Predicted)~450°C

Synthesis and Reaction Pathways

Precursor Compounds

The synthesis of 4-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline likely involves:

  • 2-(Trifluoromethoxy)aniline (CAS 1535-75-7): A commercially available starting material .

  • 2-Aminobenzothiazole derivatives: Intermediate scaffolds for benzothiazole ring formation .

Three-Component Coupling

A catalyst-free method reported by ACS Omega (2020) enables the synthesis of 2-substituted benzothiazoles via reactions between aromatic amines, aliphatic amines, and elemental sulfur . Adapting this protocol, 2-(trifluoromethoxy)aniline could react with cysteamine and sulfur to form the benzothiazole core, followed by functionalization at the 4-position.

Ullmann-Type Coupling

Palladium-catalyzed cross-coupling between 2-iodoaniline derivatives and pre-formed benzothiazole boronic esters may facilitate regioselective attachment of the benzothiazol-2-yl group .

Cyclocondensation

Cyclization of thiourea intermediates derived from 2-(trifluoromethoxy)aniline and carbon disulfide under oxidative conditions (e.g., DMSO) could yield the benzothiazole ring .

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility due to the hydrophobic trifluoromethoxy and benzothiazole groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: The electron-withdrawing -OCF₃ group enhances resistance to oxidative degradation compared to unsubstituted anilines .

Spectroscopic Data

While experimental data for the exact compound is unavailable, analogs provide benchmarks:

  • IR Spectroscopy: N-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and C=S/C-N vibrations (1500–1600 cm⁻¹) .

  • ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm), with -NH₂ protons as broad singles (δ 5.5–6.5 ppm) .

ActivityMechanismAnalog Evidence
AntioxidantROS scavenging
AntimicrobialMembrane disruption
Ion Channel ModulationNa⁺/K⁺ current inhibition

Anticancer Properties

Benzothiazole derivatives inhibit Raf-1 kinase and Aβ-ABAD interactions, implicated in cancer and Alzheimer’s pathology . Compound 24d from PMC studies showed moderate antiproliferative effects on SK-Hep-1 liver cancer cells (IC₅₀ ~50 μM) .

Industrial and Material Science Applications

Fluorescent Probes

Benzothiazoles are employed as fluorophores due to their rigid, conjugated structures. The trifluoromethoxy group could tune emission wavelengths for bioimaging applications .

Polymer Additives

Incorporation into polymers may enhance thermal stability and UV resistance, leveraging the benzothiazole’s aromaticity and sulfur content .

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